n-Iodobenzamide - 1195-00-2

n-Iodobenzamide

Catalog Number: EVT-14886114
CAS Number: 1195-00-2
Molecular Formula: C7H6INO
Molecular Weight: 247.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

n-Iodobenzamide can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the broader classification of halogenated organic compounds, specifically aromatic compounds due to its benzene ring structure. The presence of iodine enhances its reactivity and utility in various chemical reactions, particularly those involving electrophilic substitutions .

Synthesis Analysis

Methods and Technical Details

The synthesis of n-Iodobenzamide typically involves the iodination of benzamide derivatives. One common method includes the reaction of benzamide with iodine in the presence of a suitable oxidizing agent or catalyst. For example, N-allyl-2-iodobenzamide can be synthesized through a straightforward iodination process that involves reacting benzamide with iodine under controlled conditions to yield the desired product .

A detailed synthesis pathway might include:

  1. Dissolving benzamide in an appropriate solvent (e.g., dichloromethane).
  2. Adding iodine along with a catalytic amount of an oxidizing agent.
  3. Stirring the mixture at room temperature until the reaction completes.
  4. Extracting the product using standard organic extraction techniques and purifying it via column chromatography .
Molecular Structure Analysis

Structure and Data

n-Iodobenzamide has a molecular formula of C7H8N1I1O1C_7H_8N_1I_1O_1 and a molecular weight of approximately 236.06 g/mol. The structure features an amide group (C(=O)N-C(=O)N-) attached to an iodine-substituted benzene ring. The compound's crystal structure reveals significant interactions such as hydrogen bonding, which contributes to its stability in solid form .

The key structural data includes:

  • Bond Angles: The angle between the amide nitrogen and the carbonyl oxygen is critical for understanding its reactivity.
  • Planarity: The aromatic ring is typically planar, which affects its electronic properties and reactivity .
Chemical Reactions Analysis

Reactions and Technical Details

n-Iodobenzamide participates in various chemical reactions due to the presence of both the iodine atom and the amide functional group. Its reactivity includes:

  • Electrophilic Aromatic Substitution: The iodine atom can facilitate further substitutions on the aromatic ring, enhancing nucleophilicity at ortho or para positions relative to the amide group.
  • Oxidation Reactions: Studies indicate that n-Iodobenzamide can act as a catalyst in oxidation reactions, particularly when paired with electron-donating groups on the benzene ring, which enhance its reactivity .

For instance, in oxidation reactions, n-Iodobenzamide can generate reactive iodine species that participate in further transformations, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for n-Iodobenzamide as a dopamine antagonist involves its binding to dopamine D2 receptors in the brain. This binding inhibits dopamine signaling, which is crucial for treating conditions like schizophrenia and Parkinson's disease. The compound's ability to block these receptors leads to alterations in neurotransmitter release patterns, thereby modulating symptoms associated with these disorders .

Data from studies indicate that n-Iodobenzamide shows significant receptor binding affinity, which correlates with its effectiveness in clinical applications. For example, brain imaging studies reveal differential receptor binding patterns that are useful for diagnostic purposes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

n-Iodobenzamide exhibits several notable physical and chemical properties:

Relevant analytical data includes:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment around hydrogen atoms within the compound.
  • Infrared Spectroscopy (IR): Useful for identifying functional groups based on characteristic absorption bands .
Applications

Scientific Uses

n-Iodobenzamide holds significant applications across various scientific domains:

  • Diagnostic Imaging: Utilized as a radiotracer in SPECT imaging to assess dopamine receptor availability in patients with neurological disorders.
  • Research Tool: Employed in pharmacological studies to explore dopamine-related pathways and drug interactions.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing other complex organic molecules due to its reactive iodine atom .
Neuropharmacological Mechanisms and Receptor Interactions

Dopamine D2/D3 Receptor Binding Dynamics and Antagonism

Iodobenzamide (IBZM) is a benzamide derivative functioning as a high-affinity, competitive antagonist at dopamine D2 and D3 receptors. Radiolabeled with iodine-123 (¹²³I-IBZM), it enables quantitative assessment of striatal D2/D3 receptor availability via single-photon emission computed tomography (SPECT). IBZM exhibits nanomolar affinity for D2 receptors (Ki = 1.8 nM), with preferential binding to postsynaptic receptors over presynaptic autoreceptors. Its binding follows competitive kinetics, where endogenous dopamine displaces IBZM in a dose-dependent manner, providing an indirect measure of synaptic dopamine concentrations [5] [8].

Table 1: In Vivo Binding Characteristics of ¹²³I-IBZM

ParameterFindingExperimental Model
D2 Receptor AffinityKi = 1.8 nMRat striatal membranes
Specific Binding45% increase in haloperidol-treated ratsChronic antipsychotic model
Supersensitivity38% increase in 6-OHDA-lesioned striatumNeurodegeneration model
Displacement KineticsDose-dependent by dopamine agonistsIn vivo SPECT challenge

In animal models of dopamine supersensitivity, chronic haloperidol administration increased striatal ¹²⁵I-IBZM binding by 45%, confirming its utility in detecting receptor upregulation. Unilateral 6-hydroxydopamine (6-OHDA) lesions induced 38% higher IBZM binding in denervated striatal regions, demonstrating sensitivity to postsynaptic receptor plasticity [5].

Molecular Interactions with Striatal Neuroreceptor Density

¹²³I-IBZM SPECT quantifies striatal D2/D3 receptor density through the binding potential (BPND), calculated as the ratio of specific striatal uptake to nonspecific frontal cortex uptake. This measure correlates with receptor availability in physiological and pathological states [7] [8]:

  • Schizophrenia: Medication-naïve patients show no significant difference in striatal D2/D3 BPND versus controls (mean difference = 0.001; 95% CI: -0.11 to 0.11), contradicting historical views of elevated D2 density in psychosis [6].
  • Alcohol Dependence: Abstinent patients with high striatal IBZM binding (mean ratio = 1.83 vs. 1.69 in non-relapsers) exhibit greater relapse vulnerability, suggesting low synaptic dopamine or compensatory receptor upregulation [3].
  • Aging Effects: Striatal IBZM binding declines by ~0.01 BPND per decade (p = 0.001), independent of disease states [6].

Table 2: Disease-Specific Alterations in Striatal D2/D3 Receptor Density

Condition¹²³I-IBZM FindingInterpretation
Medication-naïve SchizophreniaBPND similar to controlsNo intrinsic D2 receptor upregulation
Alcohol DependenceHigher basal ganglia uptake (Ratio=1.83)Presynaptic dopamine deficiency
Parkinson’s DiseasePreserved or increased bindingPostsynaptic integrity
Huntington’s DiseaseReduced striatal bindingPostsynaptic neurodegeneration

Regional analysis reveals preferential binding in striatal subregions, with the putamen showing greater susceptibility to receptor changes in Parkinsonian syndromes than the caudate [8] [10].

Comparative Efficacy in Differentiating Parkinsonian Syndromes

¹²³I-IBZM SPECT discriminates between disorders with preserved versus degenerated postsynaptic dopamine receptors but shows limited accuracy in distinguishing idiopathic Parkinson’s disease (IPD) from atypical Parkinsonian syndromes (APS):

  • IPD vs. Essential Tremor/Vascular Parkinsonism: Odds ratios for differentiation are high (OR=82 and 61, respectively), as these lack dopaminergic deficits [10].
  • IPD vs. APS: Poor discrimination (OR=1; 95% CI: 0–4) due to variable D2 receptor loss in APS. Only 35–40% of multiple system atrophy (MSA) patients show reduced IBZM binding, while progressive supranuclear palsy (PSP) often exhibits moderate reductions [1] [10].
  • Receptor Degeneration Marker: Reduced IBZM binding in drug-naïve patients suggests D2 receptor degeneration, indicating APS or PSP rather than IPD. However, treatment with levodopa downregulates D2 receptors, confounding scans in medicated patients [1] [4].

Table 3: SPECT Differentiation of Parkinsonian Syndromes

Comparison¹²³I-IBZM Accuracy (Odds Ratio)Superior Tracer
IPD vs. Essential TremorOR=82 (95% CI:11–674)¹²³I-FP-CIT (DaTscan)
IPD vs. Vascular ParkinsonismOR=61 (95% CI:8–490)¹²³I-FP-CIT
IPD vs. Atypical PS (APS)OR=1 (95% CI:0–4)¹⁸F-FDG PET (metabolic imaging)

Multimodal imaging increases diagnostic precision. While ¹⁸F-FDG PET detects striatal hypometabolism in APS, and ¹²³I-FP-CIT assesses presynaptic terminals, IBZM complements these by evaluating postsynaptic integrity [1] [4].

Modulation of Dopaminergic Substitute Treatment Predictions

Striatal D2 receptor availability influences responses to dopaminergic therapies:

  • Acute Levodopa Response: Higher baseline IBZM binding correlates with sustained motor improvement in IPD (p<0.05). Patients with binding ratios >1.5 show 85% probability of positive response [1] [8].
  • APS Limitations: In suspected APS, multivariate analysis reveals IBZM binding does not independently predict treatment response after correcting for diagnosis, age, and disease severity (p>0.2). Clinical diagnosis remains the strongest predictor [4] [7].
  • Receptor Occupancy Monitoring: Amisulpride-induced D2 occupancy measured by IBZM SPECT correlates linearly with plasma concentrations (r=0.82, p<0.001), but occupancy does not predict antipsychotic efficacy, emphasizing complex dose-response relationships [2].

Univariate analyses initially linked higher IBZM binding to sustained dopaminergic responsiveness (categories 2–3: sustained mild/strong response). However, after adjusting for confounders (e.g., Hoehn & Yahr stage, age, diagnosis), the association became nonsignificant. This indicates IBZM SPECT offers no incremental predictive value over clinical assessment for long-term treatment outcomes [4] [7].

Properties

CAS Number

1195-00-2

Product Name

n-Iodobenzamide

IUPAC Name

N-iodobenzamide

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

InChI

InChI=1S/C7H6INO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10)

InChI Key

XVFNKIUTLXVYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NI

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.